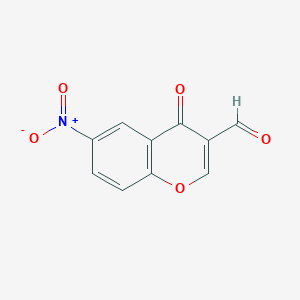

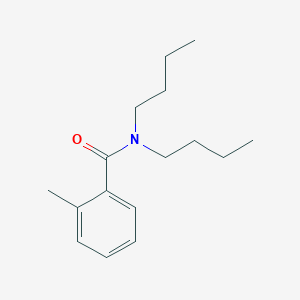

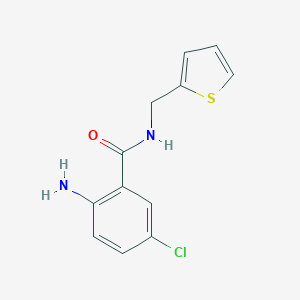

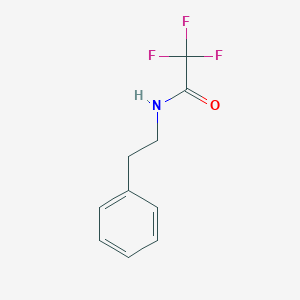

![molecular formula C11H12N2O3 B181434 Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate CAS No. 129912-04-5](/img/structure/B181434.png)

Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Imidazopyridine, which is a part of the structure of Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is useful in the development of various drugs and therapeutic agents .

Antituberculosis Agents

Recent developments have shown that imidazo[1,2-a]pyridine analogues exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . This suggests that Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate could potentially be used in the development of new antituberculosis agents .

Material Science

Imidazopyridine is also useful in material science because of its structural character . It can be used in the synthesis of various materials, including polymers and composites .

Chemical Synthesis

The compound can be used in chemical synthesis, particularly in the synthesis of other imidazo[1,2-a]pyridines . Its unique structure makes it a valuable starting material in the synthesis of various other compounds .

Chromatography

The compound’s unique structure and properties may make it useful in chromatography, a method used to separate mixtures . It could potentially be used as a stationary phase or as a component of the mobile phase .

Analytical Chemistry

In analytical chemistry, Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate could potentially be used as a reagent or a standard for various chemical analyses .

Wirkmechanismus

Target of Action

The primary target of Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate is PDGFRA . PDGFRA, or Platelet-derived growth factor receptor A, is a cell surface tyrosine kinase receptor for members of the platelet-derived growth factor family. These growth factors are mitogens for cells of mesenchymal origin .

Mode of Action

The compound interacts with its target, PDGFRA, by binding to key residues such as Lys627 and Asp836 . This interaction can inhibit the kinase activity of PDGFRA, thereby preventing the receptor’s activation and subsequent signal transduction .

Biochemical Pathways

The inhibition of PDGFRA affects the PDGF signaling pathway , which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and migration . By inhibiting this pathway, the compound can potentially disrupt these processes, particularly in cancer cells where the pathway is often overactive .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The inhibition of PDGFRA by Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate can lead to anti-proliferative effects . In particular, it has been shown to exhibit cytotoxic activity against cancer cells . For instance, it can increase the number of cells in the G0/G1 phase and induce apoptosis .

Action Environment

The action, efficacy, and stability of Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature . For instance, the compound is typically stored at temperatures between 0-5°C to maintain its stability .

Eigenschaften

IUPAC Name |

ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-3-16-11(14)9-7-13-5-4-8(15-2)6-10(13)12-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNZIGHGZZJKQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C=CC(=CC2=N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

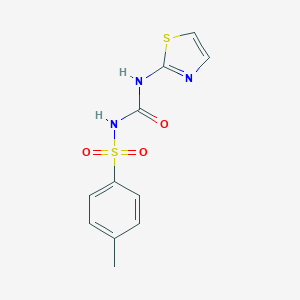

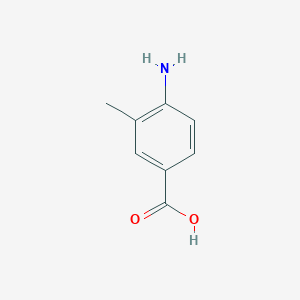

![Pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B181362.png)